molecular formula C14H12F3NO2 B1203860 6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one

6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one

Cat. No. B1203860
M. Wt: 283.24 g/mol
InChI Key: YEVSVVJFZFNNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one is a pyridochromene.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and analyzed for its structural properties. Studies have shown that it forms intermolecular hydrogen bonds and is stabilized by van der Waals interactions in certain derivatives (Jasinski, Jasinski, & Li, 1998).
  • A series of derivatives of this compound were synthesized using catalysts like KF–Al2O3, indicating a potential for diverse chemical applications (Wang, Zeng, Shi, Wei, & Zong, 2004).

Antimicrobial Activity

Interaction with Other Chemicals

Spectroscopic Properties

  • The compound’s spectroscopic properties in different solvents have been investigated, providing insights into its behavior in various chemical environments (Deepa, Thipperudrappa, & Kumar, 2013).

Green Chemistry Applications

  • An efficient and environmentally friendly synthesis method for derivatives of this compound was developed, highlighting its potential use in green chemistry (Lei, Ma, & Hu, 2011).

Neuroprotective Effects and Enzyme Inhibition

  • Certain pyranoquinolinone derivatives have been evaluated for their enzyme inhibitory activity and neuroprotective effects, suggesting potential pharmaceutical applications (Hariri et al., 2016).

Novel Heterocyclic Systems

properties

Product Name

6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

6-methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one

InChI

InChI=1S/C14H12F3NO2/c1-7-5-9-10(14(15,16)17)6-11(19)20-13(9)8-3-2-4-18-12(7)8/h5-6,18H,2-4H2,1H3

InChI Key

YEVSVVJFZFNNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1NCCC3)OC(=O)C=C2C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Reactant of Route 2
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Reactant of Route 3
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Reactant of Route 4
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Reactant of Route 5
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Reactant of Route 6
Reactant of Route 6
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one

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